molecular formula C10H13ClF3N3 B6220227 2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride CAS No. 2751615-39-9

2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride

Cat. No.: B6220227
CAS No.: 2751615-39-9
M. Wt: 267.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring. The trifluoromethyl group attached to the pyrimidine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate the substitution reaction.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the pyrimidine intermediate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The piperidine ring may contribute to its overall pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-4-yl)-5-(trifluoromethyl)pyrimidine hydrochloride
  • 2-(piperidin-4-yl)-4-(difluoromethyl)pyrimidine hydrochloride
  • 2-(piperidin-4-yl)-4-(trifluoromethyl)quinoline hydrochloride

Uniqueness

2-(piperidin-4-yl)-4-(trifluoromethyl)pyrimidine hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which significantly influences its chemical and biological properties. This unique structure may result in distinct pharmacological activities compared to similar compounds.

Properties

CAS No.

2751615-39-9

Molecular Formula

C10H13ClF3N3

Molecular Weight

267.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.